molecular formula C21H17N3O2 B2963926 N-(2-cyanophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946253-92-5

N-(2-cyanophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2963926
CAS RN: 946253-92-5
M. Wt: 343.386
InChI Key: ZUADQJPYBQAZPE-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CMCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of dihydropyridine derivatives, which have been shown to possess various pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and antifolate properties of related compounds have been studied to assess their potency in inhibiting cell growth, indicating their potential application in medicinal chemistry (Degraw et al., 1992). Furthermore, research into the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlights the compound's role in the development of new therapeutic agents (Hassan et al., 2014).

Catalytic Activities

Compounds with similar structures have been evaluated for their catalytic activities, such as in transfer hydrogenation reactions, suggesting their utility in catalysis and synthetic chemistry applications (Özdemir et al., 2012).

Material Science Applications

Research into polymers and materials science has also been conducted, with studies focusing on the synthesis and properties of aromatic polyamides and polyimides based on related chemical structures. These studies suggest applications in developing new materials with specific thermal and mechanical properties (Yang & Lin, 1995).

Medicinal Chemistry and Drug Discovery

The compound's analogs have been investigated for their potential as kinase inhibitors, indicating their significance in drug discovery, particularly for cancer therapy. The discovery and clinical advancement of specific inhibitors showcase the compound's relevance in developing targeted therapies (Schroeder et al., 2009).

properties

IUPAC Name

N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-15-8-10-16(11-9-15)14-24-12-4-6-18(21(24)26)20(25)23-19-7-3-2-5-17(19)13-22/h2-12H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADQJPYBQAZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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